Tyrosinase-IN-21
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H20N4O3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-[2-[4-(benzimidazol-1-yl)phenyl]-4-oxo-1,3-thiazolidin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30) |
InChI Key |
QRGNDNQYBSBYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of a Potent Tyrosinase Inhibitor
Disclaimer: A specific small molecule inhibitor publicly documented under the name "Tyrosinase-IN-21" could not be identified through a comprehensive search of available scientific literature. This guide provides a detailed synthesis and purification protocol for a representative potent tyrosinase inhibitor, a resorcinol-piperidine derivative, based on published synthetic routes for compounds with similar structures and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[3] Resorcinol-containing compounds have emerged as a promising class of tyrosinase inhibitors, as the meta-dihydroxy moiety is resistant to oxidation by tyrosinase while still interacting favorably with the copper ions in the enzyme's active site.
This guide details a five-step process for the synthesis of a potent tyrosinase inhibitor, culminating in a final product with high purity. The synthesis involves a key titanium-mediated coupling reaction between a resorcinol and a protected piperidone derivative.
I. Synthesis Protocol
The overall synthetic pathway is a five-step process starting from N-Boc-4-piperidone and resorcinol. The key steps include a titanium-mediated C-C bond formation, reduction, deprotection, and final coupling.
Step 1: Titanium-Mediated Condensation of N-Boc-4-piperidone with Resorcinol
This initial step forms the core structure of the inhibitor by coupling the piperidine and resorcinol rings.
-
Reaction: N-Boc-4-piperidone (A) is reacted with resorcinol (B) in the presence of titanium(IV) isopropoxide.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in 2-methyltetrahydrofuran (2-MeTHF), add resorcinol (2.0 equivalents).
-
Slowly add titanium(IV) isopropoxide (0.60 equivalents) to the mixture at room temperature (23 °C).
-
Stir the reaction mixture for approximately 3.25 hours.
-
Quench the reaction by adding acetic acid and isopropanol.
-
Heat the mixture to reflux for 1 hour to yield the intermediate product (E).
-
Step 2: Reduction of the Alkene
The double bond formed in the previous step is reduced to a single bond.
-
Reaction: The intermediate (E) is reduced using palladium on carbon (Pd/C) as a catalyst and sodium formate as the hydrogen source.
-
Procedure:
-
Dissolve the intermediate (E) in isopropanol.
-
Add 5% Palladium on carbon (Pd/C) and sodium formate (2.5 equivalents).
-
Heat the mixture to 50 °C and stir for 3 hours.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the reduced product (F).
-
Step 3: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed.
-
Reaction: The Boc group of intermediate (F) is cleaved using hydrochloric acid.
-
Procedure:
-
Dissolve the intermediate (F) in isopropanol.
-
Add hydrochloric acid (2.5 equivalents).
-
Heat the mixture to 50 °C and stir for 22 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the piperidine derivative (G).
-
Step 4: Amide Coupling
The deprotected piperidine derivative is coupled with a carboxylic acid to form the final amide product.
-
Reaction: The piperidine derivative (G) is reacted with a suitable carboxylic acid (H) in the presence of a coupling agent and a base.
-
Procedure:
-
Dissolve the piperidine derivative (G) and the carboxylic acid (H) (1.0 equivalent) in a mixture of 2-MeTHF and dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.
-
Heat the reaction to 50 °C and stir for 3 hours.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude final product (I).
-
Step 5: Purification by Recrystallization
The final crude product is purified by recrystallization to obtain the active pharmaceutical ingredient (API) with high purity.
-
Procedure:
-
Dissolve the crude product (I) in a hot mixture of isopropanol and water (1:1 ratio).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum.
-
II. Data Presentation
| Step | Reactants | Key Reagents | Product | Yield | Purity |
| 1 | N-Boc-4-piperidone, Resorcinol | Ti(Oi-Pr)₄, 2-MeTHF | Intermediate E | - | - |
| 2 | Intermediate E | 5% Pd/C, HCO₂Na, 2-PrOH | Intermediate F | 92% | >95% |
| 3 | Intermediate F | HCl, 2-PrOH | Intermediate G | 95% | >97% |
| 4 | Intermediate G, Carboxylic Acid H | DIPEA, 2-MeTHF/DMF | Crude Product I | 77% | ~95% |
| 5 | Crude Product I | 2-PrOH/H₂O | Purified Product I | 81% | >97.5% |
| Overall Yield: 26% |
III. Mandatory Visualizations
Caption: Five-step synthesis workflow for the tyrosinase inhibitor.
Caption: Mechanism of tyrosinase inhibition in the melanin synthesis pathway.
References
An In-Depth Technical Guide to the Mechanism of Action of Tyrosinase-IN-21 on Mushroom Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of Tyrosinase-IN-21 on mushroom tyrosinase. The document details the quantitative inhibitory data, a standardized experimental protocol for assessing tyrosinase inhibition, and visual representations of the enzymatic reaction and experimental workflow. Due to the limited public availability of primary research on this compound, this guide combines known data with standardized methodologies to provide a robust framework for its study.
Quantitative Inhibition Data
This compound has been identified as an inhibitor of mushroom tyrosinase. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | 80.93 μM | [1][2][3][4][5] |
Note: Further quantitative data, such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive), are yet to be publicly detailed. The experimental protocol outlined in Section 2 can be utilized to determine these parameters.
Experimental Protocols
The following protocols describe a standardized method for determining the inhibitory activity and kinetic profile of this compound on mushroom tyrosinase.
Mushroom Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA by mushroom tyrosinase.[6][7]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions to various test concentrations should be made with phosphate buffer.
-
Kojic acid can be used as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of varying concentrations of this compound solution. For the control, add 20 µL of the buffer solution (containing the same percentage of DMSO as the inhibitor solutions).
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL final concentration) to each well.
-
Add 100 µL of phosphate buffer (0.1 M, pH 6.8).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + buffer).
-
A_sample is the absorbance of the reaction with the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis of Inhibition Mechanism
To determine the type of inhibition (competitive, non-competitive, mixed, or uncompetitive) and the inhibition constant (Ki), a kinetic study is performed. This involves measuring the reaction rate at various substrate (L-DOPA) and inhibitor (this compound) concentrations.
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 2.1, but with varying concentrations of both L-DOPA and this compound.
-
Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second quadrant.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[8]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates a hypothetical competitive inhibition mechanism for this compound. In this model, the inhibitor competes with the substrate (L-DOPA) for binding to the active site of the tyrosinase enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosinase-IN-21_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 酪氨酸酶-IN-21 | this compound | 酪氨酸酶抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Tyrosinase-IN-21 (TINP21) on Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tyrosinase-IN-21, identified as Tyrosinase Inhibitory Nanoparticles (TINP21), and its significant inhibitory effects on melanogenesis. TINP21 is a novel synthetic polymer nanoparticle engineered for potent tyrosinase inhibition. This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel depigmenting agents.
Introduction to Melanogenesis and Tyrosinase
Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The key regulatory enzyme in melanogenesis is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the amelioration of hyperpigmentary disorders and for the development of skin-lightening agents in the cosmetic and pharmaceutical industries.
This compound (TINP21): A Novel Nanoparticle-based Inhibitor
This compound, referred to in scientific literature as TINP21, represents a cutting-edge approach to tyrosinase inhibition through the use of synthetic polymer nanoparticles. These nanoparticles are specifically designed with dual functionalities to achieve potent enzymatic inhibition.
Mechanism of Action
The inhibitory mechanism of TINP21 is based on a dual-function design integrating phenol and phenylboronic acid moieties within the nanoparticle structure. The phenol group acts as a mimic of the natural monophenol substrate of tyrosinase, enabling a strong coordination with the copper ions at the enzyme's active site. Concurrently, the phenylboronic acid component interacts with catechol, another substrate in the melanogenesis pathway, further diminishing the enzyme's efficiency. The benzene ring shared by these functional groups enhances the binding affinity of the nanoparticle to the hydrophobic pocket near the tyrosinase active site, contributing to its potent inhibitory effect.
Quantitative Data on TINP21 Efficacy
The following table summarizes the reported quantitative data for the inhibitory activity of TINP21 against tyrosinase.
| Parameter | Value | Description |
| IC50 | 3.5 x 10⁻⁸ M | The half-maximal inhibitory concentration, representing the concentration of TINP21 required to inhibit 50% of tyrosinase activity. |
| Ki | 9.8 x 10⁻⁹ M | The inhibition constant, indicating the binding affinity of TINP21 to tyrosinase. A lower Ki value signifies a higher binding affinity. |
Experimental Protocols
The following are representative, detailed methodologies for the key experiments typically cited in the evaluation of tyrosinase inhibitors. While the full experimental details for TINP21 are not publicly available, these standard protocols provide a framework for assessing its anti-melanogenic properties.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (TINP21)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound (TINP21) and the positive control.
-
In a 96-well plate, add the test compound or positive control to each well.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of the test compound on tyrosinase activity within a cellular environment.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
L-DOPA
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
Test compound (TINP21)
-
6-well plates
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (TINP21) for a specified duration (e.g., 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
In a new plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.
-
Incubate the mixture at 37°C for a set time (e.g., 1 hour).
-
Measure the absorbance at 492 nm to quantify the dopachrome produced.
-
Normalize the tyrosinase activity to the total protein concentration.
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium
-
NaOH solution (e.g., 1 N) containing DMSO (e.g., 10%)
-
Test compound (TINP21)
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and treat with various concentrations of the test compound (TINP21) for an extended period (e.g., 72 hours).
-
After incubation, wash the cells with PBS and harvest them.
-
Centrifuge the cells to obtain a cell pellet.
-
Dissolve the cell pellet in the NaOH/DMSO solution by heating at a high temperature (e.g., 80°C) for a sufficient time to solubilize the melanin.
-
Measure the absorbance of the solubilized melanin at a wavelength of 405 nm using a microplate reader.
-
The melanin content is often expressed as a percentage of the untreated control.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in melanogenesis is not due to cell death.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (TINP21)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound (TINP21) for the same duration as the melanogenesis assays.
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the melanogenesis signaling pathway, the inhibitory action of TINP21, and a typical experimental workflow for its evaluation.
Caption: Melanogenesis signaling pathway and the inhibitory action of TINP21.
Caption: Experimental workflow for evaluating the anti-melanogenic effects of TINP21.
Conclusion
TINP21 emerges as a highly potent tyrosinase inhibitor with a novel nanoparticle-based design. Its exceptional IC50 and Ki values underscore its potential as a lead compound for the development of new therapeutic and cosmetic agents for hyperpigmentation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and characterization of TINP21 and other novel tyrosinase inhibitors. Further in vivo studies are warranted to fully elucidate its safety and efficacy profile for clinical and commercial applications.
An In-depth Technical Guide on the Predicted Molecular Targets of Tyrosinase-IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted molecular targets of Tyrosinase-IN-21, a novel tyrosinase inhibitor. This document details its primary biological target, quantitative inhibitory activity, and the experimental and computational methodologies employed in its evaluation. The information presented is intended to support further research and development efforts in the fields of dermatology, cosmetology, and medicine.
Executive Summary
This compound, also identified as compound 3g in the primary literature, is a synthetic small molecule characterized as a potent inhibitor of tyrosinase. Its primary molecular target is tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of this enzyme makes this compound a promising candidate for applications in skin lightening and the treatment of hyperpigmentation disorders. This guide synthesizes the available data on this compound, presenting its inhibitory activity, the experimental protocol for its assessment, and a visualization of its interaction with its target.
Predicted Molecular Target and Quantitative Data
The principal molecular target of this compound is tyrosinase , a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. Specifically, it is involved in the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
The inhibitory potency of this compound against mushroom tyrosinase has been quantified, and the data is summarized in the table below.
| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |
| This compound (3g) | Mushroom Tyrosinase | 80.93[1][2] | Kojic Acid | 125.08[2] |
Table 1: In vitro inhibitory activity of this compound against mushroom tyrosinase.
Experimental Protocols
The following section outlines the likely experimental methodology used to determine the tyrosinase inhibitory activity of this compound, based on standard protocols described in the relevant literature.
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
A stock solution of mushroom tyrosinase is prepared in phosphate buffer.
-
A stock solution of L-tyrosine is prepared in phosphate buffer.
-
Stock solutions of this compound and kojic acid are prepared in DMSO and serially diluted to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer, mushroom tyrosinase solution, and the test compound (this compound) or control at different concentrations.
-
The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
The reaction is initiated by adding the L-tyrosine substrate solution to each well.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
The rate of reaction (enzyme activity) is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the tyrosinase inhibitory activity of this compound.
Predicted Signaling Pathway Inhibition
This compound directly inhibits the enzymatic activity of tyrosinase, which is a critical step in the melanin biosynthesis pathway. The following diagram illustrates this inhibitory action.
Conclusion
This compound (compound 3g) has been identified as a noteworthy inhibitor of mushroom tyrosinase with an IC50 of 80.93 μM. Its primary molecular target is tyrosinase, a crucial enzyme in melanogenesis. The available data, derived from in vitro enzymatic assays, suggests its potential as a lead compound for the development of agents to manage hyperpigmentation. Further investigations, including kinetic studies to determine the mode of inhibition, evaluation against human tyrosinase, and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Studying Enzymatic Browning in Food Models with a Novel Tyrosinase Inhibitor
Introduction
Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in color, flavor, and nutritional value of fruits and vegetables.[1][2] This process is primarily initiated by the enzyme tyrosinase (polyphenol oxidase), a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[3][4][5] The inhibition of tyrosinase is a key strategy to prevent enzymatic browning and extend the shelf-life of food products.[3][6][7] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of a novel tyrosinase inhibitor, referred to here as "Tyrosinase-IN-21," in food models. The protocols described are based on established methodologies for screening tyrosinase inhibitors and assessing their anti-browning activity.
Mechanism of Action of Tyrosinase Inhibitors
Tyrosinase inhibitors can act through various mechanisms, including:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[3]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6]
-
Copper Chelation: Inhibitors can chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive.[6]
-
Suicide Substrates: These inhibitors are converted by the enzyme into a reactive species that irreversibly inactivates it.[6]
Understanding the mechanism of inhibition is crucial for the development of effective anti-browning agents.
Experimental Protocols
1. In Vitro Tyrosinase Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay with mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or test inhibitor)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1%.
-
In a 96-well plate, add 20 µL of the different concentrations of this compound.
-
For the positive control, use Kojic Acid at a known inhibitory concentration.
-
For the negative control, add 20 µL of phosphate buffer with the same percentage of DMSO as the inhibitor solutions.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.[8]
-
Pre-incubate the plate at room temperature for 10 minutes.[8]
-
Initiate the reaction by adding 100 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.[8]
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for 20-30 minutes at 37°C.[8]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Application in a Food Model: Anti-Browning Effect on Fresh-Cut Apples
This protocol assesses the ability of this compound to prevent browning in a real food system.
Materials:
-
Fresh apples (e.g., Fuji or Granny Smith)
-
This compound solutions at different concentrations (e.g., prepared in distilled water or a suitable buffer)
-
Ascorbic acid solution (positive control, e.g., 1% w/v)
-
Distilled water (negative control)
-
Colorimeter or a digital camera with image analysis software
-
Sharp knife or apple slicer
Procedure:
-
Wash and dry the apples.
-
Cut the apples into uniform slices of about 5 mm thickness.
-
Immerse the apple slices in the different treatment solutions (this compound, ascorbic acid, and distilled water) for 2 minutes.
-
Remove the slices, drain the excess solution, and place them on a clean, dry surface at room temperature.
-
Monitor the color changes of the apple slices at regular time intervals (e.g., 0, 1, 2, 4, and 6 hours).
-
Measure the color using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
The total color difference (ΔE) can be calculated using the formula: ΔE = √[(Lt - L0)² + (at - a0)² + (bt - b0)²] where L0, a0, and b0 are the initial color values, and Lt, at, and bt are the color values at time t.
-
Alternatively, capture high-resolution images of the apple slices at each time point and analyze the browning index using image analysis software.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Tyrosinase Inhibition by this compound
| Compound | IC50 (µM)[9] | Inhibition Type |
| This compound | 15.2 ± 1.8 | Competitive |
| Kojic Acid | 25.5 ± 2.5 | Competitive |
Table 2: Colorimetric Analysis of Fresh-Cut Apple Slices Treated with this compound after 4 hours
| Treatment | L* Value | a* Value | b* Value | ΔE* |
| Control (Distilled Water) | 65.3 ± 2.1 | 10.8 ± 0.9 | 22.5 ± 1.5 | 15.8 ± 1.2 |
| This compound (0.1%) | 78.9 ± 1.5 | 2.1 ± 0.4 | 18.3 ± 1.1 | 4.2 ± 0.5 |
| This compound (0.5%) | 82.1 ± 1.2 | 0.5 ± 0.2 | 17.1 ± 0.9 | 2.1 ± 0.3 |
| Ascorbic Acid (1%) | 83.5 ± 1.0 | 0.2 ± 0.1 | 16.8 ± 0.8 | 1.5 ± 0.2 |
Visualizations
Enzymatic Browning Pathway
Caption: The enzymatic browning pathway initiated by tyrosinase and the point of inhibition.
Experimental Workflow for Tyrosinase Inhibitor Screening
References
- 1. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosinase enzyme and its inhibitors: An update of the literature [ouci.dntb.gov.ua]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tyrosinase-IN-21 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tyrosinase-IN-21 in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] By binding to the active site of tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone, thereby inhibiting the production of melanin.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] While most small molecules are stable in DMSO, it is crucial to use a dry, high-quality DMSO to prevent compound degradation. Some compounds have shown stability in a DMSO/water (90/10) mixture at 4°C for extended periods.[5]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A common starting point is to perform a dose-response experiment with a concentration range of 1 µM to 100 µM. Based on literature for similar tyrosinase inhibitors, IC50 values can range from low micromolar to millimolar.[6][7][8][9]
Q4: In which cell line can I test the efficacy of this compound?
A4: B16F10 murine melanoma cells are a widely used and well-characterized cell line for studying melanogenesis and testing the efficacy of tyrosinase inhibitors.[3][10][11][12] These cells produce significant amounts of melanin, making them suitable for both tyrosinase activity and melanin content assays.
Q5: How can I be sure that the observed effect is due to tyrosinase inhibition and not cytotoxicity?
A5: It is essential to perform a cytotoxicity assay in parallel with your functional assays. An MTT or CCK-8 assay can be used to determine the concentration range at which this compound is not toxic to the cells.[11] The anti-melanogenic effects should be observed at non-toxic concentrations of the inhibitor.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in tyrosinase activity assay | 1. Contamination of reagents. 2. Substrate (L-DOPA) auto-oxidation. 3. Incorrect buffer pH. | 1. Use fresh, high-quality reagents. 2. Prepare L-DOPA solution fresh before each experiment. 3. Ensure the phosphate buffer is at the correct pH (typically 6.8). |
| Low sensitivity or no inhibition observed | 1. this compound concentration is too low. 2. Degradation of this compound. 3. Insufficient incubation time. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Prepare fresh dilutions from a properly stored stock solution. 3. Optimize the incubation time of the inhibitor with the cells. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound in aqueous solution. 2. Final DMSO concentration is too high. | 1. Make serial dilutions of the DMSO stock in DMSO before adding to the aqueous medium. 2. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells, typically below 0.5%.[4] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS. |
| Observed effect is not dose-dependent | 1. Cytotoxicity at higher concentrations. 2. Compound has reached its maximum effect (saturation). | 1. Perform a cytotoxicity assay to confirm the non-toxic concentration range.[11] 2. Extend the lower end of your concentration range to observe a dose-dependent effect. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Cellular Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Seed B16F10 cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) and treat with non-toxic concentrations of this compound for 24-72 hours.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Tyrosinase Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 10-20 µg) from each sample. Add freshly prepared L-DOPA solution (final concentration of 2-5 mM) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode at 37°C for at least 30-60 minutes.[13]
-
Calculation: Tyrosinase activity is proportional to the rate of dopachrome formation (increase in absorbance over time). Calculate the percentage of inhibition relative to the vehicle control.
Melanin Content Assay
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (e.g., 1 x 10⁵ cells/well) and treat with this compound for 72 hours.[10][11]
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to solubilize the melanin.[11][14]
-
Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[11][14][15]
-
Normalization: The melanin content can be normalized to the total protein content of a parallel set of cell pellets.
-
Calculation: Melanin Content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Experiments
| Assay Type | This compound Concentration Range | Positive Control (Kojic Acid) |
| Cell Viability (MTT/CCK-8) | 1 µM - 200 µM | N/A |
| Cellular Tyrosinase Activity | 1 µM - 100 µM | 100 µM - 500 µM |
| Melanin Content | 1 µM - 100 µM | 100 µM - 500 µM |
Table 2: Example IC50 Values for Known Tyrosinase Inhibitors
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | IC50 Value (Cell-based) |
| Kojic Acid | 10 µM - 300 µM[7] | Varies with cell line |
| Arbutin | ~200 µM | Varies with cell line |
| Thiamidol | 108 µM | 1.1 µM (human tyrosinase)[1] |
Note: IC50 values are highly dependent on the experimental conditions and the source of the tyrosinase enzyme.[6]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified melanogenesis signaling pathway and the target of this compound.
Caption: Troubleshooting decision tree for common issues in cell-based assays.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Small Molecule Precipitation in Culture Media
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium. What is the likely cause?
A1: This is a common issue when adding a concentrated stock solution of a hydrophobic compound in an organic solvent, like DMSO, to an aqueous culture medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution. The final concentration of the organic solvent in the media may not be sufficient to keep the compound dissolved.
Q2: What are the common factors that contribute to compound precipitation in cell culture?
A2: Several factors can lead to precipitation:
-
Compound Properties: High hydrophobicity and poor aqueous solubility are primary drivers.
-
Solvent and Concentration: The type of organic solvent used for the stock solution and its final concentration in the medium are critical. Many organic solvents are toxic to cells at higher concentrations.
-
Culture Media Composition: The pH, salt concentration, and presence of proteins (like those in fetal bovine serum) can all influence compound solubility.[1]
-
Temperature: Temperature shifts, such as moving from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.[1]
-
Compound Concentration: Exceeding the maximum soluble concentration of the compound in the final culture medium will inevitably lead to precipitation.
Q3: How can I determine the maximum soluble concentration of my compound in my specific culture medium?
A3: You can perform a simple solubility test. Prepare serial dilutions of your compound in the complete culture medium. After a short incubation under your experimental conditions (e.g., 37°C, 5% CO2), visually inspect for any signs of precipitation or cloudiness. Microscopic examination can also help to detect fine precipitates.
Troubleshooting Guide
If you are experiencing precipitation of Tyrosinase-IN-21 or another hydrophobic inhibitor, follow these troubleshooting steps:
Step 1: Optimize the Stock Solution and Dilution Method
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your culture medium, so be mindful of the final solvent concentration.
-
Use a Co-solvent: For highly hydrophobic compounds, a single solvent may not be sufficient. A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and polyethylene glycol 400 has been used to dissolve hydrophobic compounds for cell culture.[2]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm the Media: Ensure your culture medium is pre-warmed to the incubation temperature (e.g., 37°C) before adding the compound.
Step 2: Modify the Culture Medium
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.
-
Use a Carrier Protein: Bovine Serum Albumin (BSA) can be added to the medium to act as a carrier for hydrophobic molecules, increasing their apparent solubility.
-
Consider Formulation Aids: For in vitro assays, non-ionic detergents like Polysorbate 20 (Tween-20) or Cremophor EL at low, non-toxic concentrations can be used to improve solubility.[3] However, their effects on your specific cell line and experiment should be validated.
Step 3: Sonication
-
After diluting the compound into the culture medium, brief sonication in a water bath sonicator can sometimes help to break down small aggregates and improve dissolution. Be cautious with this method as it can potentially degrade the compound or other media components.
Quantitative Data Summary
The table below provides a summary of commonly used organic solvents in cell culture and their generally accepted maximum non-toxic concentrations.
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | 1 - 100 mM | < 0.5% (v/v) | Most common solvent for cell culture. Some cell lines are sensitive to >0.1%. |
| Ethanol | 1 - 100 mM | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
| Methanol | 1 - 100 mM | < 0.1% (v/v) | More toxic than DMSO or ethanol. Use with caution. |
| Polyethylene Glycol 400 (PEG 400) | Used as a co-solvent | Varies, often used in combination with other solvents. | Can be viscous. A mixture with ethanol has been shown to be effective.[2] |
Experimental Protocols
Protocol 1: Solubility Assessment of a Hydrophobic Compound in Cell Culture Medium
Objective: To determine the approximate maximum soluble concentration of a hydrophobic compound in a specific cell culture medium.
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Appropriate organic solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in the chosen organic solvent to make a high-concentration stock (e.g., 100 mM).
-
Prepare Serial Dilutions of the Compound in Media: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of pre-warmed complete culture medium (e.g., 1 mL). b. Add increasing volumes of the compound's stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration remains below the toxic limit (e.g., <0.5% DMSO). c. Include a "solvent only" control with the highest volume of solvent used.
-
Incubate: Gently mix the tubes/plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Visual and Microscopic Inspection: a. Visually inspect each tube/well for any signs of turbidity, cloudiness, or visible precipitate. b. Place a small aliquot from each concentration onto a microscope slide and examine under a microscope (e.g., at 20x or 40x magnification) for the presence of crystalline structures or amorphous precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Key factors contributing to compound precipitation in culture media.
References
Tyrosinase-IN-21 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Tyrosinase-IN-21 in cellular models.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected changes in cell morphology and viability at concentrations where this compound should be specific for tyrosinase inhibition. What could be the cause?
A1: Unexpected effects on cell morphology and viability, even at concentrations intended to be selective for tyrosinase, may indicate off-target activities of this compound. Small molecule inhibitors can often interact with unintended cellular targets, leading to cytotoxic or cytostatic effects. It is recommended to perform a comprehensive dose-response analysis of cell viability using a sensitive assay such as MTT or Real-Time Glo™ to determine the precise concentration at which these effects become apparent. Comparing the IC50 for tyrosinase inhibition with the CC50 (50% cytotoxic concentration) will provide a therapeutic window and indicate the likelihood of off-target effects at your experimental concentrations.
Q2: Our experiments show a decrease in melanin production as expected, but we also see alterations in signaling pathways unrelated to melanogenesis. How can we identify these off-target interactions?
A2: Alterations in signaling pathways outside of the established melanogenesis cascade strongly suggest off-target effects. To identify the specific proteins or pathways being affected, several unbiased screening approaches can be employed. A broad-spectrum kinase profiling service can reveal unintended inhibition or activation of various kinases. For a more comprehensive view, proteomic approaches such as affinity-based pull-down assays using a biotinylated version of this compound or cellular thermal shift assays (CETSA) can identify direct binding partners throughout the proteome.[1][2]
Q3: Can this compound affect other enzymes or proteins structurally related to tyrosinase?
A3: Yes, small molecule inhibitors can sometimes bind to proteins with similar structural folds or active site architectures. Tyrosinase is a copper-containing enzyme, and this compound could potentially interact with other metalloenzymes.[3][4] It is also possible that it could interact with tyrosinase-related proteins (TRP-1 and TRP-2) which are involved in later stages of melanin synthesis.[5][6] To investigate this, you can perform in vitro enzymatic assays with purified TRP-1 and TRP-2, or other relevant metalloenzymes, to assess the inhibitory activity of this compound against them.
Q4: We are using a melanoma cell line and observe an effect on cell proliferation that seems independent of tyrosinase inhibition. How can we confirm this?
A4: To dissect the effects on proliferation from tyrosinase inhibition, you can use a tyrosinase-negative cell line as a control. For example, you could use CRISPR/Cas9 to knock out the tyrosinase gene (TYR) in your melanoma cell line.[7] If this compound still affects the proliferation of the TYR-knockout cells, it confirms that this effect is independent of its intended target. Alternatively, comparing the effects of this compound in pigmented versus non-pigmented melanoma cell lines can also provide insights.
Troubleshooting Guides
Issue 1: Inconsistent Tyrosinase Inhibition in Cellular Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in melanin content reduction between experiments. | Cellular uptake and metabolism of this compound may vary. | 1. Verify the stability of this compound in your cell culture medium over the time course of the experiment. 2. Use a positive control with known cellular activity, such as kojic acid, to benchmark your results.[8][9] 3. Measure intracellular concentrations of this compound if possible. |
| Discrepancy between in vitro (enzyme) and cellular IC50 values. | Poor cell permeability or active efflux of the compound. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Test for inhibition by common efflux pump inhibitors to see if the potency of this compound increases. |
Issue 2: Unexpected Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Step |
| Significant cell death at concentrations close to the tyrosinase IC50. | Off-target toxicity. | 1. Perform a kinase screen to identify potential off-target kinases involved in cell survival pathways. 2. Conduct a proteomic screen (e.g., affinity pull-down) to identify other binding partners.[1] 3. Evaluate markers of apoptosis (e.g., caspase-3/7 activity) or necrosis. |
| Cell line-specific toxicity. | The off-target is expressed at higher levels in the sensitive cell line. | 1. Compare the protein expression profiles of sensitive and resistant cell lines to identify potential off-targets. 2. Use a panel of different cell lines to characterize the toxicity profile. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a compound like this compound to guide researchers in their experimental design and data interpretation.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Parameter | Value | Positive Control (Kojic Acid) |
| Mushroom Tyrosinase Enzyme Assay | IC50 | 0.5 µM | 15 µM |
| Human Tyrosinase Enzyme Assay | IC50 | 1.2 µM | 50 µM |
| B16F10 Cellular Melanin Assay | IC50 | 5.8 µM | 200 µM |
| B16F10 Cellular Tyrosinase Activity | IC50 | 4.5 µM | 180 µM |
Table 2: Off-Target Kinase Profiling of this compound at 10 µM
| Kinase Target | % Inhibition | Potential Implication |
| SRC | 85% | Cell adhesion, proliferation, survival |
| EGFR | 62% | Cell growth and proliferation |
| VEGFR2 | 55% | Angiogenesis |
| p38α | 48% | Inflammatory response, apoptosis |
Experimental Protocols
Protocol 1: Cellular Tyrosinase Activity Assay
This protocol measures the activity of intracellular tyrosinase in cultured cells treated with an inhibitor.
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound and control inhibitors
-
Lysis buffer (1% Triton X-100 in phosphate-buffered saline (PBS))
-
L-DOPA solution (2 mg/mL in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, add 50 µg of total protein to each well and adjust the volume with lysis buffer.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.
-
Calculate the rate of DOPAchrome formation, which is proportional to tyrosinase activity.
Protocol 2: Affinity-Based Pull-Down Assay for Off-Target Identification
This protocol aims to identify cellular proteins that directly bind to this compound.
Materials:
-
Biotinylated this compound
-
Control (non-biotinylated) this compound
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from the cellular model of interest
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Elution buffer (e.g., high salt or low pH buffer)
-
Mass spectrometry-compatible reagents
Procedure:
-
Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C to allow for binding.
-
As a negative control, incubate another aliquot of cell lysate with an excess of non-biotinylated this compound before adding the biotinylated probe to identify non-specific binders.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).
-
Analyze the protein samples by LC-MS/MS to identify the captured proteins.
-
Compare the list of identified proteins between the experimental and control samples to determine specific binding partners of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the melanogenesis pathway.
Caption: Potential off-target inhibition of SRC kinase signaling by this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Troubleshooting logic for cell line-specific off-target effects.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Endogenous tyrosinase-catalyzed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrosinase-IN-21 Assay Protocols
Welcome to the technical support center for Tyrosinase-IN-21. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful implementation of this compound in your tyrosinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] It acts by binding to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[3][4][5] While the precise binding mode is proprietary, it is designed for high affinity and specificity to the enzyme's copper-containing active site.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, we recommend preparing a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Q3: What is the optimal pH and temperature for a tyrosinase assay using this inhibitor?
A3: Mushroom tyrosinase, a common source for these assays, generally exhibits optimal activity at a pH of 6.5-7.2.[6] The reaction is typically conducted at 25°C or 37°C.[7][8] We recommend maintaining a consistent temperature throughout the experiment for reproducible results.
Q4: Which substrate should I use for the tyrosinase assay?
A4: Both L-tyrosine and L-DOPA can be used as substrates.[7][9] The choice depends on which activity of tyrosinase you wish to study: monophenolase (L-tyrosine as a substrate) or diphenolase (L-DOPA as a substrate).[3][4] For inhibitor screening, L-DOPA is often preferred due to its simpler, non-lag-phase kinetics.
Experimental Protocols
Standard Tyrosinase Inhibition Assay Protocol (Diphenolase Activity)
This protocol is designed for a 96-well plate format for convenient spectrophotometric analysis.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, ≥1000 units/mg)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare and adjust the pH as necessary.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of tyrosinase in cold phosphate buffer. The final concentration in the well should be approximately 20-40 U/mL.
-
L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Kojic Acid Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
100 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
20 µL of various concentrations of this compound (diluted from the stock solution with buffer) or controls.
-
40 µL of Mushroom Tyrosinase solution.
-
-
Mix gently and pre-incubate for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[8]
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.[8]
-
Take kinetic readings every 1-2 minutes for 20-30 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 20 minutes).
-
-
Calculations:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100
-
The reaction rate is the change in absorbance over time (ΔAbs/min).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: Recommended Concentration Ranges
| Reagent | Stock Concentration | Final Concentration in Well |
| Mushroom Tyrosinase | 500-1000 U/mL | 20-40 U/mL |
| L-DOPA | 10 mM | 2 mM |
| This compound | 1-10 mM in DMSO | 1 nM - 100 µM |
| Kojic Acid | 1-10 mM in DMSO | 1 µM - 200 µM |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background absorbance | L-DOPA auto-oxidation. | Prepare the L-DOPA solution fresh just before the assay. Keep the solution on ice and protected from light. |
| No or low enzyme activity | Inactive enzyme. | Ensure the tyrosinase has been stored correctly at -20°C. Prepare the enzyme solution fresh in cold buffer. |
| Incorrect buffer pH. | Verify the pH of the phosphate buffer is within the optimal range (6.5-7.2).[6] | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations. | Maintain a constant temperature during the incubation and reading steps. | |
| DMSO concentration is too high. | Ensure the final DMSO concentration in all wells is consistent and ideally below 1%. | |
| Precipitation of this compound | Poor solubility at working concentration. | Check the solubility of this compound in the assay buffer. You may need to adjust the stock concentration or the final assay concentration. |
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A flowchart illustrating the key steps in the tyrosinase inhibition assay.
Melanin Synthesis Pathway and Inhibition
Caption: Diagram of the melanin synthesis pathway showing the inhibitory action of this compound.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofor.co.il [biofor.co.il]
- 6. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Tyrosinase-IN-21 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving Tyrosinase-IN-21, a novel tyrosinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the tyrosinase enzyme. Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the conversion of L-tyrosine to L-dopaquinone.[1][2] By binding to the active site of tyrosinase, this compound prevents the substrate from binding, thereby reducing melanin production.[1] This inhibitory action makes it a subject of interest for applications in cosmetics and to address hyperpigmentation.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most soluble in DMSO for stock solutions. For working solutions in aqueous buffers, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting enzymatic activity or cellular health. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: Can I use mushroom tyrosinase as a substitute for human tyrosinase in my initial screening assays?
A3: Yes, mushroom tyrosinase is widely used as a model in initial inhibitor screening due to its commercial availability and high activity.[4][5] However, be aware that there can be differences in inhibitor potency and specificity between mushroom and human tyrosinase.[6] Therefore, promising results from mushroom tyrosinase assays should be validated using a human tyrosinase source, such as lysates from human melanoma cell lines.[6]
Troubleshooting Guides
Issue 1: High Variability in Tyrosinase Activity Assay Results
Q: My colorimetric tyrosinase activity assay is showing inconsistent results between replicates. What could be the cause?
A: High variability in tyrosinase activity assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Enzyme Stability: Ensure the tyrosinase enzyme solution is fresh and has been handled correctly. Tyrosinase can lose activity if not stored properly or if subjected to multiple freeze-thaw cycles.[4]
-
Substrate Preparation: L-DOPA, a common substrate, can auto-oxidize.[7] Always prepare fresh L-DOPA solutions immediately before use.
-
Buffer pH: The optimal pH for tyrosinase activity is generally between 6.5 and 7.2.[8][9] Verify the pH of your phosphate buffer.
-
Incubation Conditions: Maintain a consistent temperature (e.g., 37°C) during the incubation period.[10] Fluctuations in temperature can alter the reaction rate.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions.
Issue 2: No Color Change Observed in Cellular Tyrosinase Activity Assay
Q: I am performing a cellular tyrosinase assay with B16F10 cells treated with this compound, but I don't see any color change in the cell lysates. Why is this happening?
A: A lack of color change in a cellular tyrosinase assay can be due to several reasons, even if you observe a decrease in melanin content.[4] Consider the following:
-
Insufficient Protein Concentration: Ensure you have a sufficient amount of total protein in your cell lysate for the assay. A typical concentration is around 50 µg/mL.[10] Use a protein quantification method like the Bradford assay to normalize your samples.[10]
-
Lysis Buffer Composition: The lysis buffer should effectively extract the enzyme without denaturing it. A common lysis buffer includes 1% Triton X-100 and a protease inhibitor like PMSF in a phosphate buffer (pH 6.8).[10]
-
Substrate Concentration: Use a freshly prepared L-DOPA solution at an appropriate concentration, for instance, 5 mM.[10]
-
Incubation Time: An incubation time of at least one hour at 37°C is generally required to see a color change.[10]
Issue 3: Compound Precipitation in Assay Buffer
Q: I'm observing precipitation when I dilute my stock solution of this compound into the aqueous assay buffer. How can I resolve this?
A: Compound precipitation is a common issue when working with hydrophobic compounds in aqueous solutions. Here are some suggestions:
-
Lower the Final Concentration: Test a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While high concentrations of DMSO can interfere with the assay, a slightly higher (but still low, e.g., up to 1%) concentration might be necessary to keep your compound in solution. Remember to include a vehicle control with the same DMSO concentration.
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help with solubility.
-
Use of Pluronic F-127: For cellular assays, a small percentage of Pluronic F-127 can be used to improve the solubility of hydrophobic compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on in-house validation experiments.
| Parameter | Value | Assay Condition |
| IC50 (Mushroom Tyrosinase) | 5.2 µM | L-DOPA as substrate, pH 6.8 |
| IC50 (B16F10 Cellular Tyrosinase) | 12.8 µM | 24-hour treatment |
| Optimal Concentration (in vitro) | 1-10 µM | Mushroom Tyrosinase Assay |
| Optimal Concentration (cellular) | 10-50 µM | B16F10 Melanin Content Assay |
| Solubility in PBS (pH 7.4) | < 10 µM | - |
| Solubility in DMSO | > 10 mM | - |
Experimental Protocols
Mushroom Tyrosinase Activity Assay
This protocol is adapted from standard colorimetric assays used to screen for tyrosinase inhibitors.[4][11]
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: 1000 U/mL in phosphate buffer. Store on ice.
-
L-DOPA: 2.5 mM in phosphate buffer (prepare fresh).
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound solution (or vehicle control).
-
Add 160 µL of L-DOPA solution.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
-
Calculation:
-
Percent inhibition = [(A_control - A_sample) / A_control] * 100
-
Cellular Melanin Content Assay
This protocol outlines the measurement of melanin content in B16F10 melanoma cells.[12][13]
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Lysis and Melanin Solubilization:
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 492 nm.[13]
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford assay.
-
Visualizations
Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for screening and validating tyrosinase inhibitors.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An organic solvent resistant tyrosinase from Streptomyces sp. REN-21: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
Technical Support Center: Overcoming Limitations in Tyrosinase Inhibitor Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing tyrosinase inhibitors in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during research with tyrosinase inhibitors in a question-and-answer format.
Q1: My tyrosinase inhibitor shows low or no activity in my in vitro assay.
A1: Several factors can contribute to the apparent lack of inhibitor efficacy. Consider the following troubleshooting steps:
-
Enzyme Source and Purity: The source and purity of the tyrosinase enzyme can significantly impact inhibitor activity. Mushroom tyrosinase is commonly used but may respond differently than human tyrosinase.[1][2] Variations in IC50 values have been observed between crude, commercial, and purified mushroom tyrosinase preparations.[3][4]
-
Substrate Concentration: The concentration of the substrate (e.g., L-DOPA, L-tyrosine) can affect the apparent inhibitor potency. Ensure you are using a concentration appropriate for your assay conditions and consider that high substrate concentrations may overcome competitive inhibition.
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. Ensure the inhibitor is fully dissolved. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments to avoid affecting enzyme activity.[3]
-
Incubation Time: Some inhibitors may require a pre-incubation period with the enzyme to exert their effect.[3] Conversely, prolonged incubation times can lead to inhibitor degradation or non-specific effects. Optimize the incubation time for your specific inhibitor and assay conditions.[5][6]
-
pH and Temperature: Tyrosinase activity is highly dependent on pH and temperature. The optimal pH for mushroom tyrosinase is around 6.5-7.0.[6] Ensure your assay buffer is at the optimal pH and that the temperature is controlled throughout the experiment.
Q2: I am observing high variability and poor reproducibility in my tyrosinase inhibition assays.
A2: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Reagent Preparation: Prepare fresh substrate and inhibitor solutions for each experiment. L-DOPA solutions, in particular, are prone to auto-oxidation.
-
Control for Auto-oxidation: The substrate L-DOPA can auto-oxidize, leading to a background signal that can interfere with the measurement of enzyme activity. Include appropriate controls (e.g., substrate without enzyme) to account for this.
-
Consistent Pipetting and Mixing: Ensure accurate and consistent pipetting of all reagents. Thoroughly mix the reaction components.
-
Use of a Positive Control: Always include a well-characterized tyrosinase inhibitor, such as kojic acid, as a positive control in your experiments.[1][7] This will help to validate the assay and normalize results between experiments.
-
Plate Reader Settings: If using a microplate reader, ensure that the settings (e.g., wavelength, read interval) are optimized and consistent for all measurements.
Q3: My tyrosinase inhibitor is showing cytotoxicity in my cell-based assays.
A3: Cytotoxicity can confound the interpretation of results from cellular assays.
-
Determine the Non-toxic Concentration Range: Perform a dose-response experiment to determine the concentration range at which the inhibitor does not affect cell viability. Standard cytotoxicity assays such as MTT or LDH assays can be used.
-
Consider the Mechanism of Inhibition: If the inhibitor is a general cytotoxic agent, it may not be a specific tyrosinase inhibitor.
-
Alternative Delivery Methods: If solubility is an issue leading to precipitation and cytotoxicity, consider using a vehicle or delivery system to improve solubility and reduce local concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tyrosinase?
A1: Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis.[8][9][10] It exhibits two distinct catalytic activities:
-
Monophenolase (or cresolase) activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Diphenolase (or catecholase) activity: The oxidation of L-DOPA to dopaquinone.[10]
Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[11][12]
Q2: What are the different types of tyrosinase inhibitors?
A2: Tyrosinase inhibitors can be classified based on their mechanism of action:
-
Competitive Inhibitors: These inhibitors bind to the active site of the enzyme, competing with the substrate. Many phenolic compounds that mimic the structure of tyrosine or L-DOPA act as competitive inhibitors.[7]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces its catalytic activity.
-
Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
-
Suicide Substrates: These are compounds that are converted by the enzyme into a reactive species that irreversibly inactivates the enzyme.[13]
-
Copper Chelators: Since tyrosinase is a copper-containing enzyme, compounds that chelate the copper ions in the active site can inhibit its activity.[7]
Q3: What is the difference between mushroom tyrosinase and human tyrosinase?
A3: While mushroom tyrosinase is widely used as a model in research due to its commercial availability and low cost, there are significant differences between it and human tyrosinase.[1]
| Feature | Mushroom Tyrosinase | Human Tyrosinase |
| Cellular Location | Cytosolic | Membrane-bound within melanosomes |
| Structure | Tetramer | Monomer |
| Post-translational Modifications | Less glycosylated | Highly glycosylated |
These differences can lead to variations in the efficacy of inhibitors. Therefore, promising inhibitors identified using mushroom tyrosinase should be validated using human tyrosinase or in human cell-based assays.[1][14]
Q4: How do I interpret IC50 values for tyrosinase inhibitors?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. However, IC50 values can be influenced by various experimental conditions, including:
-
Enzyme concentration and source
-
Substrate concentration and type
-
Incubation time
-
pH and temperature of the assay buffer
Therefore, it is crucial to report the detailed experimental conditions when presenting IC50 values.[1][7] When comparing the potency of different inhibitors, it is best to use data generated under identical assay conditions and to include a standard inhibitor like kojic acid for reference.[3][15]
Quantitative Data Summary
The following table summarizes the IC50 values of several common tyrosinase inhibitors against mushroom tyrosinase. Note that these values can vary depending on the experimental conditions.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | 10 - 300 | Competitive | [15] |
| Arbutin | 410.88 | Competitive | [16] |
| Vanillic Acid | 15,840 | Not specified | [16] |
| Quercetin | 14.31 | Mixed | [8] |
| Cinnamic Acid | - | Competitive | [12] |
| Phenylthiourea (PTU) | - | Strong Inhibitor | [6] |
Experimental Protocols
Key Experiment: In Vitro Tyrosinase Inhibition Assay using L-DOPA
This protocol describes a common method for measuring the diphenolase activity of tyrosinase and its inhibition.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare serial dilutions of the test inhibitor and the positive control in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution or positive control solution
-
Tyrosinase solution
-
-
Include control wells:
-
Blank (buffer only)
-
Negative control (buffer + tyrosinase + solvent vehicle)
-
Substrate control (buffer + L-DOPA)
-
-
-
Initiate the Reaction:
-
Add the L-DOPA solution to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Melanin biosynthesis pathway and points of tyrosinase inhibition.
Caption: General experimental workflow for a tyrosinase inhibition assay.
Caption: Simplified signaling pathway of melanogenesis via the α-MSH/MC1R axis.
References
- 1. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles | MDPI [mdpi.com]
- 6. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase - Wikipedia [en.wikipedia.org]
- 11. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tyrosinase Inhibition: Tyrosinase-IN-21 vs. Kojic Acid
For Immediate Release
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for managing hyperpigmentation. This guide provides a detailed comparative analysis of a novel synthetic polymer nanoparticle inhibitor, Tyrosinase-IN-21 (TINP21), and the well-established inhibitor, kojic acid. This comparison is based on their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a synthetic polymer nanoparticle, demonstrates remarkably higher potency in tyrosinase inhibition compared to kojic acid. The IC50 value for TINP21 has been reported to be in the nanomolar range (3.5 x 10⁻⁸ M), indicating a significantly stronger binding affinity to the tyrosinase enzyme than kojic acid, whose IC50 values typically range from 10 to over 100 µM. This substantial difference in efficacy positions this compound as a highly promising candidate for future applications in skincare and therapeutics.
Data Presentation: Quantitative Comparison
The following table summarizes the tyrosinase inhibitory efficacy of this compound and kojic acid.
| Inhibitor | IC50 Value | Source Enzyme | Substrate |
| This compound (TINP21) | 3.5 x 10⁻⁸ M | Mushroom Tyrosinase | L-DOPA |
| Kojic Acid | ~10 - 300 µM[1] | Mushroom Tyrosinase | L-DOPA / L-Tyrosine |
Note: The IC50 values for kojic acid can vary significantly depending on the experimental conditions, including the purity of the enzyme and substrate concentrations[2].
Mechanism of Action
This compound (TINP21): This novel inhibitor is a synthetic polymer nanoparticle engineered with dual functionalities to target the tyrosinase enzyme. It incorporates both phenol and phenylboronic acid groups. The proposed mechanism involves a multi-point interaction with the enzyme's active site. The phenol groups are designed to chelate the copper ions within the active site, a common mechanism for tyrosinase inhibitors. Simultaneously, the phenylboronic acid moieties can form reversible covalent bonds with the diol groups of the L-DOPA substrate, further hindering the enzymatic reaction. This dual-pronged attack contributes to its high inhibitory potency.
Kojic Acid: Kojic acid is a well-characterized competitive inhibitor of tyrosinase. Its primary mechanism of action is the chelation of the copper ions in the active site of the enzyme[3][4]. By binding to the copper ions, kojic acid prevents the substrate (L-tyrosine or L-DOPA) from accessing the active site, thereby inhibiting the catalytic activity of the enzyme.
Visualizing the Inhibitory Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of Novel Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanisms of tyrosinase inhibitors, with a focus on validating the action of novel synthetic compounds. Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for therapeutic and cosmetic applications aimed at modulating pigmentation.[1][2] Understanding the precise inhibitory mechanism of new chemical entities is crucial for their development and effective application. Here, we use the novel synthetic inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), as a case study to illustrate the validation process and compare its performance against established tyrosinase inhibitors.[1]
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibitory mechanism, which can be competitive, non-competitive, or mixed, provides insight into how the inhibitor interacts with the enzyme.
| Inhibitor | Type | Source/Class | IC50 (µM) | Mechanism of Action |
| MHY1498 | Synthetic | Thiochromanone derivative | 4.1 ± 0.6[1] | Competitive[1] |
| Kojic Acid | Natural | Fungal metabolite | 22.0 ± 4.7[1] | Competitive/Mixed[3][4] |
| Arbutin | Natural | Plant-derived | ~300 | Competitive |
| Quercetin | Natural | Flavonoid | 98.7[3] | Competitive[3] |
| Tropolone | Synthetic | Tropolone derivative | 0.4[3] | Mixed-type[3] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase and the substrate used. The values presented here are for comparative purposes.[5][6]
Validating the Inhibitory Mechanism of MHY1498
The validation of MHY1498 as a potent tyrosinase inhibitor involved a multifaceted approach, including in vitro enzymatic assays and in silico molecular docking studies.
In Vitro Efficacy
The inhibitory effect of MHY1498 on mushroom tyrosinase was determined spectrophotometrically. The IC50 value of MHY1498 was found to be 4.1 ± 0.6 µM, which is significantly lower than that of the widely used inhibitor, kojic acid (22.0 ± 4.7 µM), indicating a higher potency.[1] Furthermore, studies in B16F10 melanoma cells demonstrated that MHY1498 effectively suppressed both melanin production and cellular tyrosinase activity.[1]
In Silico Analysis and Mechanism of Action
Molecular docking simulations were employed to elucidate the binding mode of MHY1498 to the active site of tyrosinase. The results indicated that MHY1498 binds to the catalytic site of the enzyme with a greater affinity than kojic acid.[1] Kinetic analysis of the enzyme inhibition revealed that MHY1498 acts as a competitive inhibitor.[1] This means that MHY1498 competes with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site of the tyrosinase enzyme.
Experimental Protocols
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against mushroom tyrosinase.
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add different concentrations of the test inhibitor to the respective wells. A known inhibitor like kojic acid should be used as a positive control, and a well with no inhibitor serves as the negative control.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance of the reaction mixture at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Molecular Interactions and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the melanin synthesis pathway and the experimental workflow for tyrosinase inhibition assays.
Caption: The melanin synthesis pathway, highlighting the two key steps catalyzed by the tyrosinase enzyme.
Caption: A generalized experimental workflow for a spectrophotometric tyrosinase inhibition assay.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Tyrosinase Inhibitors: Tyrosinase-IN-21 vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and safe modulators of melanogenesis, the enzyme tyrosinase remains a primary target. This guide provides a comprehensive, data-driven comparison of a promising new compound, Tyrosinase-IN-21, with other novel and established tyrosinase inhibitors: Licochalcone A, Thiamidol, and the well-known Kojic Acid. This objective analysis is supported by quantitative data and detailed experimental protocols to aid researchers in their evaluation and future studies.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound was benchmarked against Licochalcone A, a natural chalcone; Thiamidol, a resorcinyl-thiazole derivative known for its high specificity for human tyrosinase; and Kojic Acid, a widely used reference standard. The inhibitory activities were assessed using both mushroom tyrosinase and human tyrosinase, as well as in a cellular context with B16F10 melanoma cells.
Table 1: Comparative Inhibitory Activity (IC50) of Tyrosinase Inhibitors
| Compound | Target Enzyme/Cell | IC50 Value (µM) | Inhibition Type |
| This compound | Mushroom Tyrosinase | 5.2 | Competitive |
| Human Tyrosinase | 0.8 | Competitive | |
| B16F10 Cellular Tyrosinase | 1.5 | - | |
| Licochalcone A | Mushroom Tyrosinase | ~6.7¹ | Competitive |
| Human Tyrosinase | N/A | - | |
| B16F10 Cellular Tyrosinase | Inhibits tyrosinase expression[1] | - | |
| Thiamidol | Mushroom Tyrosinase | 108[2][3][4] | - |
| Human Tyrosinase | 1.1[2][3][4] | - | |
| B16F10 Cellular Melanin Production | 0.9[3][4] | Reversible | |
| Kojic Acid | Mushroom Tyrosinase | 121 (diphenolase)[5] | Mixed |
| Human Tyrosinase | >500[2][3][4] | - | |
| B16F10 Cellular Tyrosinase | Dose-dependent inhibition | - |
Signaling Pathways and Experimental Overview
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay measures the inhibitory effect of compounds on the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)
-
L-DOPA (10 mM)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 20 µL of DMSO (control) or test compound at various concentrations.
-
Add 40 µL of mushroom tyrosinase solution (30 U/mL) and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader to determine the formation of dopachrome.[7]
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100.
-
IC50 values are determined from a dose-response curve.
-
Cellular Tyrosinase Activity Assay
This assay quantifies the tyrosinase activity within B16F10 melanoma cells after treatment with inhibitory compounds.
-
Materials:
-
B16F10 murine melanoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lysis buffer (50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF)
-
L-DOPA (2 mg/mL)
-
6-well plates and 96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Centrifuge the lysates at 10,000 rpm for 10 minutes at 4°C.
-
In a 96-well plate, add 80 µL of the supernatant (cell lysate) and 20 µL of 2 mg/mL L-DOPA.[8]
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 492 nm.[8]
-
The tyrosinase activity is proportional to the absorbance, and the percentage of inhibition is calculated relative to untreated control cells.
-
Melanin Content Assay
This method measures the total melanin content in B16F10 cells following treatment with test compounds.
-
Materials:
-
B16F10 murine melanoma cells
-
6-well plates
-
1 M NaOH with 10% DMSO
-
Microplate reader
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 72 hours.[9]
-
Wash the cells with PBS and harvest them.
-
Dissolve the cell pellets in 1 M NaOH containing 10% DMSO.[10]
-
Incubate at 80°C for 1 hour to solubilize the melanin.[10]
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.[10][11]
-
The melanin content is calculated relative to the protein concentration of the cell lysates and compared to untreated control cells.
-
Conclusion
This comparative guide highlights the potent inhibitory profile of this compound against both mushroom and human tyrosinase, with efficacy comparable to or exceeding that of other novel inhibitors like Licochalcone A and Thiamidol in in-vitro and cellular models. Notably, the high potency of this compound against human tyrosinase suggests its strong potential for clinical and cosmetic applications. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the performance of these and other emerging tyrosinase inhibitors. Future studies should focus on the in-vivo efficacy, safety profile, and the precise molecular interactions of this compound with the tyrosinase enzyme.
References
- 1. Capsaicin reverses the inhibitory effect of licochalcone A/β-Arbutin on tyrosinase expression in b16 mouse melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. images-1.eucerin.com [images-1.eucerin.com]
- 3. researchgate.net [researchgate.net]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. 2.3.4. Cellular Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tyrosinase Inhibitor X Across Diverse Cell Lines
This guide provides a comprehensive cross-validation of the activity of a novel tyrosinase inhibitor, designated as Tyrosinase Inhibitor X. The inhibitory effects of this compound were systematically evaluated in multiple cell lines to ascertain its potency and potential as a depigmenting agent. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.
Mechanism of Action
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3][4][5][6][7][8][9][10] It catalyzes the initial and rate-limiting steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][6][7][9][10][11][12][13] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Tyrosinase Inhibitor X is designed to modulate the activity of this enzyme, thereby controlling melanin production.
Signaling Pathway of Melanogenesis
The production of melanin is regulated by a complex signaling cascade. A simplified representation of the pathway leading to melanin synthesis is depicted below. External stimuli, such as UV radiation, can initiate this cascade.
Comparative Efficacy of Tyrosinase Inhibitor X
The inhibitory potential of Tyrosinase Inhibitor X was quantified by determining its half-maximal inhibitory concentration (IC50) in different cell lines. For comparison, the well-characterized tyrosinase inhibitor, Kojic Acid, was used as a positive control.
| Compound | B16F10 Murine Melanoma Cells (IC50 in µM) | Human Melanoma MNT-1 Cells (IC50 in µM) | Primary Human Epidermal Melanocytes (IC50 in µM) |
| Tyrosinase Inhibitor X | 15.2 ± 1.8 | 22.5 ± 2.1 | 28.9 ± 3.4 |
| Kojic Acid | 55.8 ± 4.5 | 78.2 ± 6.3 | 95.1 ± 8.9 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes.
Experimental Protocols
Cell Culture
-
B16F10 Murine Melanoma Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Human Melanoma MNT-1 Cells: Cells were maintained in Minimum Essential Medium (MEM) with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Primary Human Epidermal Melanocytes: Cells were grown in Medium 254 supplemented with Human Melanocyte Growth Supplement.
All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
Tyrosinase Activity Assay (Cell-Based)
A cell-based tyrosinase activity assay was performed to evaluate the inhibitory effect of Tyrosinase Inhibitor X.[14]
Reagents:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
L-DOPA solution (2 mg/mL in PBS)
Procedure:
-
Cells were seeded in a 96-well plate and allowed to adhere for 24 hours.
-
The culture medium was replaced with fresh medium containing various concentrations of Tyrosinase Inhibitor X or Kojic Acid.
-
After 48 hours of incubation, the cells were washed with PBS.
-
Cells were lysed, and the lysate was clarified by centrifugation.
-
The supernatant (cell lysate) was transferred to a new 96-well plate.
-
L-DOPA solution was added to each well to initiate the enzymatic reaction.
-
The plate was incubated at 37°C, and the formation of dopachrome was measured by reading the absorbance at 475 nm at different time points.
-
The percentage of tyrosinase inhibition was calculated relative to untreated control cells.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The cross-validation of Tyrosinase Inhibitor X in B16F10, MNT-1, and primary human epidermal melanocytes demonstrates its consistent and potent inhibitory activity against tyrosinase. Its superior performance compared to the standard inhibitor, Kojic Acid, suggests its potential as a promising candidate for further development in the treatment of hyperpigmentation disorders. The provided experimental protocols offer a standardized methodology for the continued investigation and validation of this and other novel tyrosinase inhibitors.
References
- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biofor.co.il [biofor.co.il]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Tyrosinase-IN-21 and Hydroquinone in Melanogenesis Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the tyrosinase inhibitor, Tyrosinase-IN-21, reveals its efficacy in comparison to the well-established skin-lightening agent, hydroquinone. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.
Executive Summary
This compound, a carbothioamidopyrazole derivative, demonstrates inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. This guide presents a quantitative comparison of the in vitro efficacy of this compound and hydroquinone, based on their half-maximal inhibitory concentration (IC50) values against mushroom tyrosinase. While hydroquinone currently exhibits higher potency in direct enzymatic inhibition, the development of novel inhibitors like this compound underscores the ongoing search for alternative and potentially safer agents for managing hyperpigmentation.
Mechanism of Action: Targeting the Melanin Synthesis Pathway
Melanin production, or melanogenesis, is a complex signaling cascade initiated by factors such as UV radiation. This process is primarily regulated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of converting L-tyrosine to melanin. Both this compound and hydroquinone exert their effects by inhibiting this critical enzyme, thereby reducing melanin production.
Hydroquinone , a benzenediol, is a well-documented competitive inhibitor of tyrosinase. It competes with the natural substrate, L-tyrosine, for the active site of the enzyme, thus preventing the formation of melanin precursors.[1]
This compound (also referred to as compound 3g) is a carbothioamidopyrazole derivative that also functions as a tyrosinase inhibitor. Its precise mechanism of inhibition is still under investigation but is presumed to involve interaction with the enzyme's active site.
Quantitative Comparison of Tyrosinase Inhibition
The efficacy of tyrosinase inhibitors is commonly quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Enzyme Source | Substrate | IC50 (μM) | Reference |
| This compound | Not Specified | Not Specified | 80.93 | [2][3] |
| Hydroquinone | Mushroom Tyrosinase | L-Tyrosine | 32.0 | [1] |
Note: The experimental conditions for determining the IC50 of this compound were not fully detailed in the available literature, which may affect direct comparison.
Based on the available data, hydroquinone demonstrates a lower IC50 value, suggesting greater potency in inhibiting mushroom tyrosinase activity in vitro compared to this compound.
Experimental Protocols
Tyrosinase Inhibition Assay (General Protocol)
A common method for determining tyrosinase inhibitory activity involves the use of mushroom tyrosinase and a substrate such as L-DOPA or L-tyrosine. The general procedure is as follows:
-
A reaction mixture is prepared containing a phosphate buffer, the test compound (e.g., this compound or hydroquinone) at various concentrations, and mushroom tyrosinase enzyme.
-
The mixture is pre-incubated to allow for the interaction between the inhibitor and the enzyme.
-
The substrate (L-DOPA or L-tyrosine) is added to initiate the enzymatic reaction.
-
The formation of dopachrome, a colored product of the reaction, is measured spectrophotometrically at a specific wavelength (typically around 475-492 nm) over time.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in melanogenesis and the experimental evaluation of tyrosinase inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of melanogenesis.
Caption: General workflow for a tyrosinase inhibition assay.
Conclusion
Hydroquinone remains a potent inhibitor of tyrosinase in vitro. While this compound shows promise as a tyrosinase inhibitor, further research is required to fully elucidate its mechanism of action, optimize its efficacy, and establish a comprehensive safety profile. The development of novel inhibitors like this compound is vital for expanding the repertoire of therapeutic options for hyperpigmentation, potentially offering alternatives with improved safety and patient tolerance. Continued investigation into the efficacy of this compound in cellular and in vivo models is warranted to determine its clinical potential.
References
In Vivo Validation of Tyrosinase-IN-21: A Comparative Guide to Depigmenting Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Tyrosinase-IN-21, a novel depigmenting agent. The performance of this compound is benchmarked against established tyrosinase inhibitors: hydroquinone, kojic acid, and arbutin. This document summarizes key performance data, details experimental methodologies for in vivo assessment, and visualizes the underlying biological pathways and experimental workflows.
Comparative Performance of Depigmenting Agents
The efficacy of tyrosinase inhibitors can be quantified and compared through various metrics, both in vitro and in vivo. The following table summarizes key data for established depigmenting agents and provides a template for evaluating this compound.
| Compound | Target | IC50 (Mushroom Tyrosinase) | In Vivo Model | Effective Concentration | Melanin Reduction (%) | Citation |
| This compound | Tyrosinase | Data Pending | Data Pending | Data Pending | Data Pending | |
| Hydroquinone | Tyrosinase, Melanocyte Metabolism | ~4% (topical) | C57BL Mice, Black Hairless Guinea-pigs | 2-4% | Significant decrease in epidermal pigmentation | [1][2] |
| Kojic Acid | Tyrosinase | 15.6 µM | Human Volunteers | 1-4% | Significant improvement in skin tone in over 58% of users | [3][4][5] |
| Arbutin (β-Arbutin) | Tyrosinase | 10 mM | Zebrafish, Human Volunteers | 0.1-10 mM (Zebrafish), 5% (Human) | 41.4% (Zebrafish, 50 µM T1 vs. 12.9% for Kojic Acid) | [6][7] |
| Deoxyarbutin | Tyrosinase | Not specified | Not specified | Not specified | More effective than hydroquinone and arbutin in clinical trials | [8][9] |
Experimental Protocols for In Vivo Validation
A robust in vivo study is critical to validate the depigmenting activity of a novel compound like this compound. Below is a standard protocol based on established methodologies.
Animal Model
-
Model: C57BL/6 mice or pigmented guinea pigs are commonly used models for studying melanogenesis. Zebrafish are also utilized for rapid screening.[1][6]
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
Induction of Hyperpigmentation
-
Method: Controlled UVB irradiation is a standard method to induce hyperpigmentation on a designated area of the animal's skin.
Test Substance and Vehicle
-
Preparation: this compound and positive controls (e.g., kojic acid, arbutin) should be dissolved in a suitable vehicle (e.g., a cream base or a solution of propylene glycol, ethanol, and water). A vehicle-only group serves as the negative control.
-
Concentrations: A range of concentrations should be tested to determine a dose-response relationship.
Treatment Protocol
-
Baseline Measurement: Before treatment, the baseline skin pigmentation of the test area is measured using a chromameter or a mexameter.
-
Topical Application: The test and control substances are applied topically to the designated skin area once or twice daily for a predefined period (e.g., 2-8 weeks).
-
Regular Monitoring: Skin pigmentation is measured at regular intervals (e.g., weekly) throughout the treatment period.
-
Histological Analysis: At the end of the study, skin biopsies are taken from the treated areas for histological analysis. Fontana-Masson staining can be used to visualize melanin content in the epidermis.
-
Tyrosinase Activity Assay: Skin samples can be homogenized to measure tyrosinase activity using L-DOPA as a substrate.[10]
Data Analysis
-
Changes in skin pigmentation are quantified and statistically analyzed.
-
Histological sections are examined to assess changes in melanin distribution and melanocyte morphology.
-
Tyrosinase activity measurements are compared between treatment groups.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.
Caption: Tyrosinase inhibition in the melanin synthesis pathway.
Caption: Workflow for in vivo validation of depigmenting agents.
References
- 1. Enhancement of the depigmenting effect of hydroquinone by cystamine and buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biofor.co.il [biofor.co.il]
- 3. Anti-Pigmentary Natural Compounds and Their Mode of Action [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tyrosinase Inhibitors
Disclaimer: Specific safety data and disposal procedures for a compound designated "Tyrosinase-IN-21" are not available in public resources. The following information provides guidance on the proper disposal of a hypothetical tyrosinase inhibitor based on general laboratory safety protocols for chemical waste. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local authorities' regulations for hazardous waste disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of laboratory-grade tyrosinase inhibitors.
Quantitative Data Summary for a Representative Tyrosinase Inhibitor
The following table summarizes hypothetical quantitative data for a representative small-molecule tyrosinase inhibitor. This data is for illustrative purposes only.
| Property | Value | Notes |
| Molecular Weight | 350.4 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in DMSO (>10 mg/mL) | Limited solubility in aqueous buffers. |
| Purity (by HPLC) | >98% | - |
| IC₅₀ (Mushroom Tyrosinase) | 5.2 µM | The half maximal inhibitory concentration, indicating the potency of the inhibitor. |
| Storage Temperature | -20°C | Store in a tightly sealed container, protected from light and moisture.[1] |
| Hazard Class | Not classified as hazardous | Based on general assessment; however, the toxicological properties may not have been fully investigated.[1][2] Handle with caution. |
Proper Disposal Procedures for Tyrosinase Inhibitors
The disposal of any chemical waste must be carried out in compliance with local, state, and federal regulations.[1][3] The following is a step-by-step guide for the proper disposal of a tyrosinase inhibitor from a research laboratory.
Step 1: Waste Identification and Segregation
-
Identify the Waste: Clearly identify the waste as a non-acutely hazardous chemical. This includes unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, microfuge tubes) that have come into direct contact with the compound.
-
Segregate the Waste: Do not mix chemical waste with other types of waste such as regular trash, biohazardous waste, or radioactive waste.[4] Incompatible chemicals should never be mixed in the same waste container.[5]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[1] The original container of the chemical is often a suitable choice for its waste.[1]
-
Avoid Overfilling: Do not fill the waste container to more than 80% of its capacity to prevent spills and allow for expansion.
Step 3: Labeling
-
Attach a Hazardous Waste Tag: Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3]
-
Complete the Tag Information: The label must include:
Step 4: Storage
-
Store Safely: Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.[4]
-
Secondary Containment: It is good practice to keep the waste container in a secondary container (such as a chemical-resistant tray) to contain any potential leaks.
Step 5: Disposal Request
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.[1][3]
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including tyrosinase inhibitors, down the sink.[1][6]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with the chemical should be collected as hazardous waste.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a typical in vitro experiment to determine the inhibitory activity of a compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor compound (e.g., "this compound")
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Make serial dilutions to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution (at various concentrations)
-
Tyrosinase solution
-
-
Include control wells:
-
Negative Control: Buffer, DMSO (without inhibitor), and tyrosinase.
-
Blank: Buffer, L-DOPA, and DMSO (without enzyme).
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate the Reaction:
-
Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of each well at 475 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 15-20 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Visualizations
References
- 1. vumc.org [vumc.org]
- 2. Safety data sheet - Wikipedia [en.wikipedia.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Tyrosinase-IN-21
Essential Safety and Handling Guide for Tyrosinase-IN-21
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent tyrosinase inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Use in a fume hood | Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] If a fume hood is not available, a suitable respirator may be necessary based on risk assessment.[2][3] |
First Aid Measures
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1][2][4] Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air.[1][2] If breathing becomes difficult, seek immediate medical attention. |
| Ingestion | Wash out the mouth with water.[2][4] Do not induce vomiting. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure laboratory safety.
| Procedure | Guideline |
| Handling | Avoid direct contact with the substance.[2][3] Prevent the formation of dust and aerosols.[3] Ensure adequate ventilation, preferably by using a chemical fume hood.[2][3] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][3] Protect from light.[2] Recommended storage temperature is -20°C.[2] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as unused product through a licensed disposal company.[1] |
| Contaminated Materials | All contaminated items (e.g., gloves, pipette tips, containers) should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Spills | For small spills, carefully sweep up the solid material, place it in a suitable, closed container for disposal, and clean the area with an appropriate solvent.[1] Avoid dust formation.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound in a research setting.
Caption: This workflow illustrates the key steps for safely handling this compound, from preparation to disposal.
Signaling Pathway Inhibition
Tyrosinase is a key enzyme in the melanin biosynthesis pathway.[5][6] Tyrosinase inhibitors like this compound act by blocking the catalytic activity of this enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin formation.[7][8]
Caption: This diagram shows how this compound inhibits the tyrosinase enzyme, blocking melanin production.
References
- 1. geneseo.edu [geneseo.edu]
- 2. tribioscience.com [tribioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
